molecular formula C21H32ClN3O3 B12719472 (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride CAS No. 93981-78-3

(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B12719472
CAS No.: 93981-78-3
M. Wt: 409.9 g/mol
InChI Key: AXTWRHHHMPIWSA-PXMDEAMVSA-M
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Description

(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a diethylamino group, and a dimethylammonium chloride moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.

    Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.

    Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Fluorescent Probes: Employed in the development of fluorescent probes for imaging.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Diagnostics: Application in the development of diagnostic agents.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Polymer Production: Utilized in the production of specialty polymers.

Mechanism of Action

The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:

    Binding to Proteins: The compound can bind to specific proteins, altering their function.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
  • (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)trimethylammonium chloride

Uniqueness

  • Structural Features : The presence of both diethylamino and dimethylammonium chloride groups makes it unique.
  • Reactivity : Its reactivity profile differs due to the specific functional groups present.
  • Applications : The compound’s versatility in various applications sets it apart from similar compounds.

Properties

CAS No.

93981-78-3

Molecular Formula

C21H32ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+;

InChI Key

AXTWRHHHMPIWSA-PXMDEAMVSA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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